A Technical Guide to the Synthesis of Dichloronitroaniline from 1,2,3-Trichlorobenzene: A Two-Step Approach
A Technical Guide to the Synthesis of Dichloronitroaniline from 1,2,3-Trichlorobenzene: A Two-Step Approach
Abstract: This technical guide provides an in-depth exploration of the synthetic pathway converting 1,2,3-trichlorobenzene into a dichloronitroaniline isomer, a valuable intermediate in the manufacturing of agrochemicals and dyes. The process is a sequential two-step reaction involving an initial electrophilic nitration followed by a regioselective nucleophilic aromatic substitution (ammonolysis). This document elucidates the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to guide researchers and chemical development professionals in this synthesis.
Note on the Synthetic Target: The direct and well-documented synthetic route originating from 1,2,3-trichlorobenzene yields 2,3-dichloro-6-nitroaniline . While the user requested information on 2,6-dichloro-3-nitroaniline, the established pathway leads to this specific isomer due to the directing effects of the substituents in the reaction intermediates. This guide will focus on the scientifically validated synthesis of 2,3-dichloro-6-nitroaniline.
Part 1: Electrophilic Nitration of 1,2,3-Trichlorobenzene
The inaugural step in this synthesis is the mononitration of the starting material, 1,2,3-trichlorobenzene. This is a classic electrophilic aromatic substitution reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The key to a successful and high-yield synthesis lies in controlling the reaction conditions to favor the desired regioselectivity and prevent over-nitration.
Mechanism and Scientific Rationale
The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[1]
The regiochemical outcome of the substitution on the 1,2,3-trichlorobenzene ring is governed by the electronic and steric effects of the three chlorine substituents. Although chlorine atoms are deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directors because of resonance effects. In this specific substitution pattern:
-
Position 4: Is para to the C1-chlorine and ortho to the C3-chlorine.
-
Position 5: Is meta to all three chlorine atoms.
-
Position 6: Is ortho to the C1-chlorine and para to the C3-chlorine.
Positions 4 and 6 are electronically activated. However, the significant steric hindrance imposed by the three adjacent chlorine atoms makes position 4 the more accessible site for the incoming electrophile. Consequently, the primary mononitration product is 2,3,4-trichloronitrobenzene .[1][2][3]
Controlling the reaction temperature and the molar ratio of the nitrating agents is critical to prevent the formation of dinitro products, such as 4,6-dinitro-1,2,3-trichlorobenzene, which can occur under more forcing conditions.[4][5]
Experimental Protocol: Synthesis of 2,3,4-Trichloronitrobenzene
The following protocol is a representative procedure derived from established patent literature.[2]
Materials and Equipment:
-
1,2,3-Trichlorobenzene (C₆H₃Cl₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 95%)
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Ice water bath for work-up
Procedure:
-
Initial Charge: Charge the reactor with 1,2,3-trichlorobenzene and a portion of the 98% sulfuric acid.
-
Dissolution: Begin stirring and heat the mixture to 45-55°C to ensure complete dissolution of the 1,2,3-trichlorobenzene.[1][2]
-
Mixed Acid Preparation: In a separate vessel, carefully prepare the mixed acid nitrating agent by combining the remaining 98% sulfuric acid and 95% nitric acid.
-
Nitration: Add the mixed acid dropwise to the reactor over a period of 20-30 minutes, maintaining the reaction temperature between 50-60°C.[1] The reaction is exothermic and may require external cooling to maintain the set temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 50-60°C for 2-3 hours to ensure the reaction goes to completion.[1]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it over crushed ice or into cold water. The crude 2,3,4-trichloronitrobenzene will precipitate as a solid.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the washings are neutral to remove residual acids. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Nitration Reaction Parameters
The following table summarizes typical reaction conditions for the nitration of 1,2,3-trichlorobenzene as described in the literature.
| Parameter | Value | Source |
| Molar Ratio (HNO₃ : C₆H₃Cl₃) | (1.05 - 1.15) : 1 | [1][2] |
| Sulfuric Acid Dehydration Value (DVS) | 3.2 - 3.9 | [2] |
| Reaction Temperature | 50 - 60 °C | [1] |
| Reaction Time | 2 - 3 hours | [1] |
Part 2: Synthesis of 2,3-Dichloro-6-nitroaniline via Ammonolysis
The second stage of the synthesis converts the intermediate, 2,3,4-trichloronitrobenzene, into the final product through a nucleophilic aromatic substitution (SNAr) reaction. This process, known as ammonolysis, involves the displacement of a chlorine atom by an amino group (-NH₂).
Mechanism and Scientific Rationale
The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group on the aromatic ring, which in this case is the nitro group. The nitro group powerfully activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.
The regioselectivity of the ammonolysis is determined by the position of the chlorine atoms relative to the activating nitro group:
-
C4-Chloride: Para to the nitro group.
-
C2-Chloride: Ortho to the nitro group.
-
C3-Chloride: Meta to the nitro group.
Both the ortho and para positions are activated. However, the C4 position is generally less sterically hindered, making it the preferential site for attack by the ammonia nucleophile. Therefore, the substitution reaction selectively displaces the C4-chloride to yield 2,3-dichloro-6-nitroaniline .[1][3]
This reaction is typically performed in an autoclave under elevated temperature and pressure to maintain ammonia in the liquid phase and achieve a reasonable reaction rate.[6] Some methodologies report the use of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, to enhance reaction efficiency and yield.[3][6]
Experimental Protocol: Ammonolysis of 2,3,4-Trichloronitrobenzene
The following protocol is a representative procedure for the high-yield synthesis of 2,3-dichloro-6-nitroaniline.[6]
Materials and Equipment:
-
2,3,4-Trichloronitrobenzene
-
Aqueous Ammonia (NH₃·H₂O, 30%)
-
p-Hydroxybenzenesulfonic acid (catalyst)
-
Water (as solvent)
-
High-pressure autoclave with stirring and temperature/pressure controls
Procedure:
-
Reactor Charge: Charge the autoclave with water, 30% aqueous ammonia, 2,3,4-trichloronitrobenzene, and the p-hydroxybenzenesulfonic acid catalyst.
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to the target temperature of 80°C. The pressure will rise to approximately 0.3-0.4 MPa.
-
Reaction Time: Maintain the reaction at 80°C under constant stirring for 6 hours.[6]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. The internal pressure will decrease. Safely vent any residual pressure.
-
Product Isolation: Open the autoclave and transfer the slurry to a filtration apparatus. Filter the solid product.
-
Purification: Wash the collected solid with water to remove any unreacted ammonia and catalyst. Dry the product to obtain 2,3-dichloro-6-nitroaniline.
-
Filtrate Recycling: The filtrate can be recharged with ammonia to the required concentration and reused in subsequent batches, improving process economy and reducing waste.[6]
Data Presentation: Ammonolysis Reaction Parameters
The following table summarizes typical reaction conditions for the ammonolysis of 2,3,4-trichloronitrobenzene, demonstrating exceptionally high yields and purity.
| Parameter | Value | Source |
| Reactant | 2,3,4-Trichloronitrobenzene | [6] |
| Reagent | 30% Aqueous Ammonia | [6] |
| Solvent | Water | [6] |
| Catalyst | p-Hydroxybenzenesulfonic acid | [6] |
| Temperature | 80 °C | [6] |
| Pressure | 0.3 - 0.4 MPa | [6] |
| Time | 6 hours | [6] |
| Yield | >99% | [6] |
| Purity | >99% | [6] |
Part 3: Visualization of Synthesis and Workflow
To provide a clear visual summary, the following diagrams illustrate the chemical pathway and the general experimental workflow.
Overall Synthetic Pathway
Caption: The two-step synthesis from 1,2,3-trichlorobenzene to 2,3-dichloro-6-nitroaniline.
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 2,3-dichloro-6-nitroaniline from 1,2,3-trichlorobenzene is an efficient and high-yielding two-step process that relies on fundamental principles of organic chemistry. The success of the synthesis hinges on the precise control of reaction conditions to ensure correct regioselectivity in both the initial electrophilic nitration and the subsequent nucleophilic aromatic substitution. The protocols outlined in this guide, derived from robust patent literature, demonstrate a pathway to obtaining the final product with high purity and yield, making it suitable for applications in industrial production for agrochemical and dye manufacturing.
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